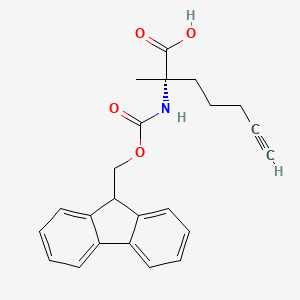

Fmoc-(Me)Gly(Pentynyl)-OH

Beschreibung

Fmoc-(Me)Gly(Pentynyl)-OH is an Fmoc (9-fluorenylmethoxycarbonyl)-protected glycine derivative featuring a methyl group (Me) at the α-carbon and a pentynyl side chain. This compound is designed for solid-phase peptide synthesis (SPPS), where the Fmoc group provides base-labile α-amino protection, while the pentynyl group enables bioorthogonal "click chemistry" applications such as cycloaddition reactions with azides . The methyl group introduces steric hindrance, which can influence peptide backbone conformation and reduce aggregation during synthesis . Key properties include:

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h1,5-8,10-13,20H,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QONJHVBQOKCHNX-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CCCC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH typically involves the protection of the amino group of glycine with the Fmoc group, followed by the introduction of the pentynyl group. The process generally includes the following steps:

Protection of Glycine: Glycine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate to form Fmoc-Gly-OH.

Methylation: The glycine derivative is then methylated using a methylating agent like methyl iodide.

Introduction of Pentynyl Group: The methylated glycine is reacted with a pentynyl halide under basic conditions to introduce the pentynyl group, resulting in Fmoc-(Me)Gly(Pentynyl)-OH.

Industrial Production Methods

Industrial production of Fmoc-(Me)Gly(Pentynyl)-OH follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The process also involves rigorous purification steps such as crystallization and chromatography to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Fmoc-(Me)Gly(Pentynyl)-OH undergoes various chemical reactions, including:

Oxidation: The pentynyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can undergo reduction reactions to form saturated derivatives.

Substitution: The pentynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :

The Fmoc strategy is widely used in SPPS due to its compatibility with various functional groups and ease of deprotection. Fmoc-(Me)Gly(Pentynyl)-OH can serve as a building block in synthesizing peptides that require specific hydrophobic or steric properties. The use of this compound facilitates the development of complex peptide structures with enhanced stability and bioactivity .

Case Study: Antimicrobial Peptides :

Recent studies have demonstrated the synthesis of antimicrobial peptides using Fmoc-(Me)Gly(Pentynyl)-OH as a key building block. These peptides exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of amphipathic peptidomimetics synthesized from Fmoc-triazine amino acids showed enhanced antimicrobial efficacy due to the strategic incorporation of hydrophobic residues .

Applications in Drug Development

Targeted Drug Delivery :

The pentynyl group in Fmoc-(Me)Gly(Pentynyl)-OH allows for conjugation with various drug molecules, enhancing their delivery to specific cellular targets. This property is particularly useful in developing therapeutics that require precise localization within biological systems.

Case Study: Cancer Therapeutics :

In cancer research, peptides derived from Fmoc-(Me)Gly(Pentynyl)-OH have been explored for their ability to target tumor cells selectively. The incorporation of this compound into peptide sequences has been shown to improve binding affinity and specificity towards cancer markers, facilitating targeted therapy .

Applications in Materials Science

Development of Functional Materials :

Fmoc-(Me)Gly(Pentynyl)-OH can be utilized in creating functionalized polymers and hydrogels. The alkyne functionality enables click chemistry reactions, which are pivotal for synthesizing materials with tailored properties for biomedical applications.

Case Study: Hydrogel Formation :

Research has demonstrated that hydrogels formed using peptides containing Fmoc-(Me)Gly(Pentynyl)-OH exhibit desirable mechanical properties and biocompatibility. These hydrogels can be employed in tissue engineering and regenerative medicine due to their ability to support cell growth and differentiation .

Wirkmechanismus

The mechanism of action of Fmoc-(Me)Gly(Pentynyl)-OH involves its incorporation into peptides during SPPS. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The pentynyl group can participate in click chemistry reactions, allowing for the introduction of various functional groups into the peptide. The methylated glycine provides steric hindrance, influencing the conformation and activity of the resulting peptide.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

Table 1: Key Structural Features

Key Comparative Insights

Steric Effects :

- Fmoc-(Me)Gly(Pentynyl)-OH exhibits higher steric hindrance than Fmoc-Gly-OH due to the α-methyl and pentynyl groups, which may slow coupling rates compared to unmodified glycine . This is analogous to Fmoc-L-NptGly-OH, where the t-Bu group reduces aggregation but requires optimized coupling agents like HATU .

- In contrast, Fmoc-(Dmb)Gly-OH uses a dimethoxybenzyl group to prevent aspartimide formation without significantly affecting backbone flexibility .

Click Chemistry Utility: The pentynyl group in Fmoc-(Me)Gly(Pentynyl)-OH distinguishes it from non-clickable analogs like Fmoc-Arg(Pbf)-OH or Fmoc-His(Trt)-OH. This feature aligns it with lysine derivatives such as Fmoc-L-Lys(Pentynoyl)-OH, which are used for site-specific bioconjugation .

Deprotection and Stability :

- While the Fmoc group is removed with piperidine, the pentynyl side chain remains stable under SPPS conditions, similar to the acid-labile Pbf and Trt groups in arginine and histidine derivatives .

- N-methylated analogs like Fmoc-(NMe)Val-OH offer superior protease resistance but lack the alkyne functionality for post-synthetic modifications .

This contrasts with widely available compounds like Fmoc-Arg(Pbf)-OH, which are optimized for high-yield coupling (up to 93%) .

Biologische Aktivität

Fmoc-(Me)Gly(Pentynyl)-OH is a compound that has garnered attention in the field of peptide synthesis and drug development due to its unique structural properties and potential biological activities. This article delves into the biological activity of Fmoc-(Me)Gly(Pentynyl)-OH, synthesizing findings from various studies and highlighting its applications, mechanisms, and implications.

Chemical Structure and Properties

Fmoc-(Me)Gly(Pentynyl)-OH, with the molecular formula , features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a methylated glycine (MeGly) residue linked to a pentynyl chain. This structure not only provides stability during peptide synthesis but also enhances solubility in organic solvents, facilitating various chemical reactions necessary for biological applications .

Synthesis Techniques

The synthesis of Fmoc-(Me)Gly(Pentynyl)-OH is typically achieved through solid-phase peptide synthesis (SPPS) methods. The use of Fmoc groups allows for selective deprotection under mild basic conditions, which is crucial for maintaining the integrity of sensitive side chains during peptide assembly . Recent advancements have focused on optimizing coupling conditions to improve yield and purity, including the use of specific coupling reagents like HBTU and DIC .

Antimicrobial Properties

Studies indicate that Fmoc-(Me)Gly(Pentynyl)-OH exhibits notable antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The pentynyl group is believed to enhance membrane permeability, allowing the compound to penetrate bacterial cells more effectively .

Cytotoxicity and Cancer Research

In cancer research, Fmoc-(Me)Gly(Pentynyl)-OH has shown promise as a potential therapeutic agent. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, possibly through the activation of caspase pathways. This property positions it as a candidate for further investigation in targeted cancer therapies .

The mechanisms underlying the biological activities of Fmoc-(Me)Gly(Pentynyl)-OH are complex and multifaceted:

- Membrane Interaction : The hydrophobic nature of the pentynyl chain facilitates interactions with lipid membranes, potentially disrupting cellular integrity.

- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in cellular metabolism, although further studies are needed to elucidate these pathways fully.

- Reactive Oxygen Species (ROS) : Some studies have indicated that Fmoc-(Me)Gly(Pentynyl)-OH may increase ROS levels within cells, contributing to its cytotoxic effects in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that formulations containing Fmoc-(Me)Gly(Pentynyl)-OH showed a significant reduction in bacterial load in vitro compared to control groups. The minimum inhibitory concentration (MIC) was determined for several pathogens, indicating effective dosage ranges for therapeutic applications .

- Cytotoxicity Assay : In a controlled environment, cancer cell lines treated with varying concentrations of Fmoc-(Me)Gly(Pentynyl)-OH exhibited dose-dependent responses. Flow cytometry analysis confirmed increased apoptotic rates correlating with higher concentrations of the compound .

Data Tables

Q & A

Basic: What are the optimal coupling conditions for integrating Fmoc-(Me)Gly(Pentynyl)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Fmoc-(Me)Gly(Pentynyl)-OH requires activation with coupling agents like HBTU/HOBt or DIC/Oxyma in DMF. The methyl (Me) and pentynyl groups may sterically hinder coupling; thus, extended reaction times (1–2 hours) or double couplings are recommended. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, followed by thorough resin washing to prevent residual bases from interfering with subsequent steps .

Advanced: How does the pentynyl side chain influence peptide solubility and aggregation during SPPS?

Methodological Answer:

The hydrophobic pentynyl group can reduce peptide solubility, leading to on-resin aggregation. To mitigate this, incorporate solubilizing agents like DMSO (10–20% v/v) or use backbone-protecting strategies (e.g., Hmb or pseudoproline dipeptides) to disrupt β-sheet formation. Post-synthesis, optimize purification using reverse-phase HPLC with gradients tailored to the peptide’s hydrophobicity .

Basic: What analytical techniques validate successful incorporation of Fmoc-(Me)Gly(Pentynyl)-OH during SPPS?

Methodological Answer:

Use Kaiser or chloranil tests to confirm free amine availability after Fmoc deprotection. LC-MS or MALDI-TOF analysis of resin-cleaved crude peptides can verify molecular weight and modification integrity. For the pentynyl group, perform a click chemistry test (e.g., CuAAC with azide-fluorophore) to confirm reactivity .

Advanced: How to resolve conflicting data in CuAAC conjugation efficiency post-synthesis?

Methodological Answer:

Low conjugation efficiency may arise from steric hindrance from the methyl group or incomplete deprotection of the pentynyl moiety. Optimize reaction conditions:

- Use Cu(I) catalysts (e.g., TBTA) to stabilize reactive intermediates.

- Screen solvents (e.g., DMF:water mixtures) to improve accessibility.

- Validate via MALDI-TOF or fluorescence assays to quantify unreacted peptides .

Basic: What are the recommended storage conditions for Fmoc-(Me)Gly(Pentynyl)-OH?

Methodological Answer:

Store the compound desiccated at –20°C to prevent hydrolysis of the Fmoc group. For long-term stability (>6 months), aliquot and store at –80°C. Prior to use, equilibrate to room temperature in a dry environment to avoid condensation .

Advanced: How to troubleshoot incomplete Fmoc deprotection when using Fmoc-(Me)Gly(Pentynyl)-OH in automated SPPS?

Methodological Answer:

Incomplete deprotection may result from steric shielding by the pentynyl group. Extend piperidine treatment time to 5–10 minutes or use alternative deprotection bases (e.g., DBU/piperidine mixtures). Monitor via UV absorbance at 301 nm to confirm Fmoc removal efficiency .

Basic: What solvent systems are compatible with Fmoc-(Me)Gly(Pentynyl)-OH for in-solution peptide coupling?

Methodological Answer:

The compound is soluble in DMF, DCM, or THF. For aqueous compatibility, prepare stock solutions in DMSO (≤50 mg/mL) and dilute into buffered systems. Avoid prolonged exposure to acidic conditions to prevent premature Fmoc cleavage .

Advanced: How does the methyl group in Fmoc-(Me)Gly(Pentynyl)-OH affect peptide secondary structure?

Methodological Answer:

The methyl group can stabilize α-helical or β-sheet structures by restricting side-chain mobility. Circular dichroism (CD) spectroscopy or NMR can assess conformational changes. Compare with non-methylated analogs to isolate structural effects .

Basic: What safety precautions are critical when handling Fmoc-(Me)Gly(Pentynyl)-OH?

Methodological Answer:

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and coupling steps. Waste must be collected in designated containers for hazardous organic compounds and disposed via certified facilities .

Advanced: How to design a control experiment to validate the role of Fmoc-(Me)Gly(Pentynyl)-OH in peptide-protein interaction studies?

Methodological Answer:

Synthesize a peptide lacking the pentynyl group as a negative control. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics. For click chemistry applications, include a non-reactive alkyne-free control to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.